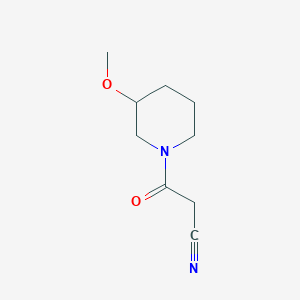
3-Methylhex-5-en-2-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Methylhex-5-en-2-ol is an organic compound with the molecular formula C7H14O. It is a type of alcohol characterized by a hydroxyl group (-OH) attached to a carbon atom that is part of a hexene chain. This compound is known for its distinct structure, which includes a double bond between the fifth and sixth carbon atoms and a methyl group attached to the third carbon atom.
准备方法
Synthetic Routes and Reaction Conditions
3-Methylhex-5-en-2-ol can be synthesized through various methods. One common synthetic route involves the hydroboration-oxidation of 3-methylhex-5-en-1-ene. This process typically involves the following steps:
Hydroboration: The addition of borane (BH3) to the double bond of 3-methylhex-5-en-1-ene.
Oxidation: The oxidation of the resulting organoborane intermediate with hydrogen peroxide (H2O2) in the presence of a base, such as sodium hydroxide (NaOH), to yield this compound.
Industrial Production Methods
In an industrial setting, this compound can be produced through catalytic hydrogenation of 3-methylhex-5-en-2-one. This method involves the following steps:
Catalytic Hydrogenation: The reduction of 3-methylhex-5-en-2-one using a hydrogenation catalyst, such as palladium on carbon (Pd/C), under hydrogen gas (H2) pressure.
Purification: The purification of the resulting this compound through distillation or other separation techniques.
化学反应分析
Types of Reactions
3-Methylhex-5-en-2-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: The compound can be reduced to form alkanes or other alcohols. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides, using reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Major Products Formed
Oxidation: 3-Methylhex-5-en-2-one or 3-methylhex-5-enal.
Reduction: 3-Methylhexane or 3-methylhex-5-en-1-ol.
Substitution: 3-Methylhex-5-en-2-chloride or 3-methylhex-5-en-2-bromide.
科学研究应用
3-Methylhex-5-en-2-ol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: It is studied for its potential biological activities and interactions with enzymes and other biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic properties and its role in drug development.
Industry: It is used in the production of fragrances, flavors, and other specialty chemicals.
作用机制
The mechanism of action of 3-Methylhex-5-en-2-ol involves its interaction with molecular targets, such as enzymes and receptors. The hydroxyl group allows it to form hydrogen bonds and participate in various biochemical pathways. Its double bond and methyl group contribute to its reactivity and specificity in chemical reactions.
相似化合物的比较
Similar Compounds
3-Methylhex-5-en-1-ol: Similar structure but with the hydroxyl group on the first carbon atom.
3-Methylhex-5-en-3-ol: Similar structure but with the hydroxyl group on the third carbon atom.
3-Methylhex-5-en-2-one: Similar structure but with a carbonyl group instead of a hydroxyl group.
Uniqueness
3-Methylhex-5-en-2-ol is unique due to its specific placement of the hydroxyl group on the second carbon atom, which influences its reactivity and interactions in chemical and biological systems. Its combination of a double bond, methyl group, and hydroxyl group makes it a versatile compound in various applications.
属性
IUPAC Name |
3-methylhex-5-en-2-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14O/c1-4-5-6(2)7(3)8/h4,6-8H,1,5H2,2-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSXVDBSINBXKGA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC=C)C(C)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
114.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![2-tert-Butyl-7-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine](/img/structure/B13329509.png)
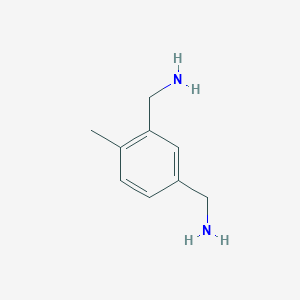
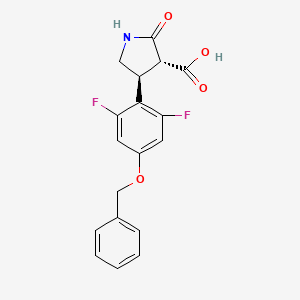
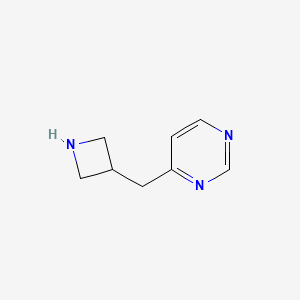
![7-Bromo-4-chloro-5-methylpyrrolo[2,1-f][1,2,4]triazine](/img/structure/B13329535.png)
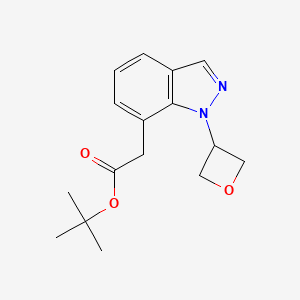

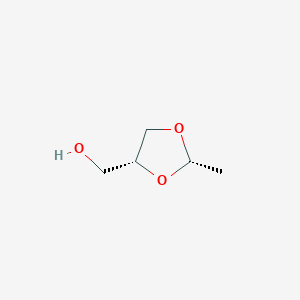
![1-Ethynyl-3-azabicyclo[4.1.0]heptane hydrochloride](/img/structure/B13329554.png)


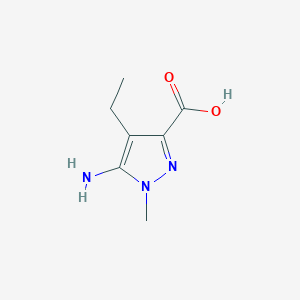
![2-Azaspiro[4.5]decan-4-ol](/img/structure/B13329577.png)
